molecular formula C8H6ClF3N2 B2687180 4-Chloro-3-(trifluoromethyl)benzimidamide CAS No. 1378867-56-1

4-Chloro-3-(trifluoromethyl)benzimidamide

Cat. No.: B2687180
CAS No.: 1378867-56-1
M. Wt: 222.6
InChI Key: FRMQJVRGSMOYMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(trifluoromethyl)benzimidamide is an organic compound with the molecular formula C8H6ClF3N2 It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(trifluoromethyl)benzimidamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(trifluoromethyl)benzimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

4-Chloro-3-(trifluoromethyl)benzimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethyl)benzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)aniline
  • 4-Chloro-3-(trifluoromethyl)benzylamine
  • 4-Chloro-3-(trifluoromethyl)benzonitrile

Comparison: 4-Chloro-3-(trifluoromethyl)benzimidamide is unique due to its benzimidamide core, which imparts distinct chemical and biological properties compared to its analogs. For instance, while 4-Chloro-3-(trifluoromethyl)aniline is primarily used in dye and pigment production, this compound is more versatile in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

4-chloro-3-(trifluoromethyl)benzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H3,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMQJVRGSMOYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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